molecular formula C6H4IN3O B152598 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 135352-71-5

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Cat. No.: B152598
CAS No.: 135352-71-5
M. Wt: 261.02 g/mol
InChI Key: QHYIUMOXLCMESH-UHFFFAOYSA-N
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Description

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a heterocyclic compound that features an iodine atom attached to a pyrrolo[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one typically involves the iodination of a pyrrolo[2,3-D]pyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS) . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.

    Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azido or cyano derivatives.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki coupling reactions.

Scientific Research Applications

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodine atom makes it particularly useful in radiolabeling studies and as a precursor for further functionalization in synthetic chemistry.

Properties

IUPAC Name

5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYIUMOXLCMESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447357
Record name 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135352-71-5
Record name 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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